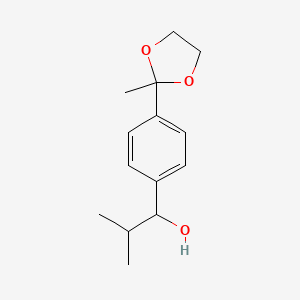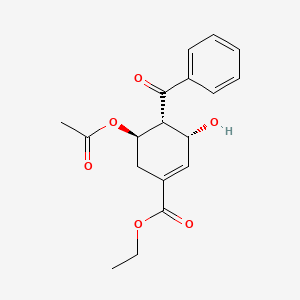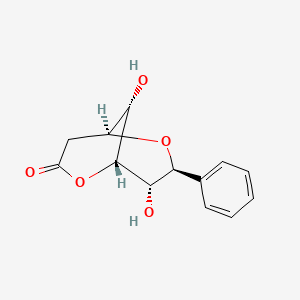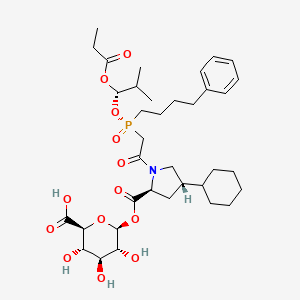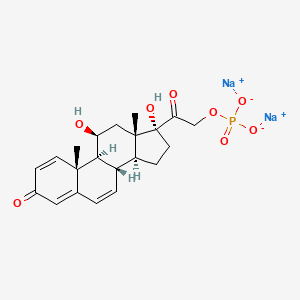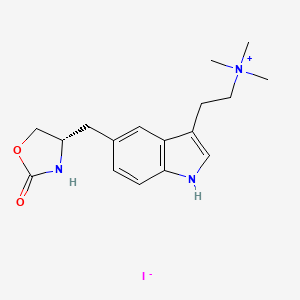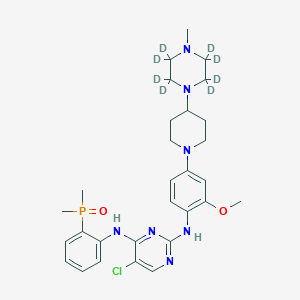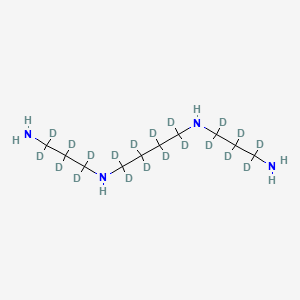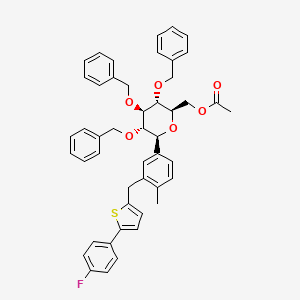
3,4,5-Tris(benzyloxy) Canagliflozin Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(benzyloxy) Canagliflozin Acetate is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 756.93 and a molecular formula of C47H45FO6S.
Méthodes De Préparation
The synthesis of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate involves multiple steps, starting from the appropriate benzyl-protected intermediates. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, and ethyl acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,4,5-Tris(benzyloxy) Canagliflozin Acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4,5-Tris(benzyloxy) Canagliflozin Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Canagliflozin Dimer, which is important for studying the properties and efficacy of Canagliflozin.
Biology: The compound is used in biological studies to understand the mechanism of action of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: It is crucial in the development of treatments for type 2 diabetes and obesity, as Canagliflozin has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Canagliflozin and its derivatives.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate is related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion . This helps manage hyperglycemia in patients with type 2 diabetes and reduces the risk of major cardiovascular events .
Comparaison Avec Des Composés Similaires
3,4,5-Tris(benzyloxy) Canagliflozin Acetate can be compared with other SGLT2 inhibitors, such as:
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Empagliflozin: Also an SGLT2 inhibitor, it is used for the same indications but has different efficacy and safety profiles compared to Canagliflozin.
Ertugliflozin: Another member of the SGLT2 inhibitor class, it is used to manage type 2 diabetes and has unique pharmacological characteristics.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Canagliflozin Dimer, which is essential for studying the properties and efficacy of Canagliflozin.
Propriétés
Formule moléculaire |
C47H45FO6S |
|---|---|
Poids moléculaire |
756.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H45FO6S/c1-32-18-19-38(26-39(32)27-41-24-25-43(55-41)37-20-22-40(48)23-21-37)44-46(52-29-35-14-8-4-9-15-35)47(53-30-36-16-10-5-11-17-36)45(42(54-44)31-50-33(2)49)51-28-34-12-6-3-7-13-34/h3-26,42,44-47H,27-31H2,1-2H3/t42-,44+,45-,46+,47+/m1/s1 |
Clé InChI |
RQHGQVAZMBRWEH-DTWRDNFSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
